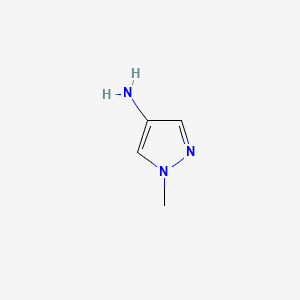

1-methyl-1H-pyrazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGSWBJURUFGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903823 | |

| Record name | NoName_4583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69843-13-6 | |

| Record name | 1-Methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazol-4-amine

Introduction

1-methyl-1H-pyrazol-4-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural motif is a recurring feature in a multitude of biologically active molecules, underscoring the significance of robust and efficient synthetic routes to access this key intermediate.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and drug development professionals. The methodologies presented herein are selected for their reliability, scalability, and adaptability, reflecting field-proven insights into their execution.

Core Synthetic Strategy: Nitration Followed by Reduction

The most prevalent and dependable approach for the synthesis of this compound hinges on a two-step sequence: the nitration of a suitable pyrazole precursor followed by the reduction of the resulting nitro intermediate. This strategy is favored due to the accessibility of the starting materials and the generally high yields and purity of the final product.

Pathway I: Direct Synthesis from 1-methyl-4-nitro-1H-pyrazole

This pathway represents the most direct route, commencing with the commercially available or readily synthesized 1-methyl-4-nitro-1H-pyrazole.

While 1-methyl-4-nitro-1H-pyrazole is commercially available, its synthesis from 4-nitropyrazole is a straightforward N-alkylation reaction. The choice of methylating agent and reaction conditions is critical to ensure regioselectivity at the N1 position.

The conversion of the nitro group to a primary amine is the cornerstone of this synthesis. Catalytic hydrogenation is the method of choice, prized for its efficiency and clean reaction profile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 1-methyl-4-nitro-1H-pyrazole to the target amine.

Materials:

-

1-methyl-4-nitro-1H-pyrazole

-

Methanol (MeOH), reagent grade

-

Palladium on carbon (10% Pd/C), 50% wet

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

H-Cube reactor or a standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Preparation: In a suitable round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).[2]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically range from 5-10 mol% relative to the substrate.

-

Hydrogenation:

-

Using an H-Cube Reactor: The prepared solution is passed through the H-Cube reactor at a hydrogen pressure of 60 bar and a temperature of 70 °C.[2]

-

Using a Parr Hydrogenator: Transfer the mixture to a Parr hydrogenation bottle. Purge the system with an inert gas, then introduce hydrogen gas to the desired pressure (typically 3-4 bar). The reaction is then stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the complete consumption of the starting material.

-

Work-up:

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel.

Expected Yield: This method has been reported to provide a near-quantitative yield of 99%.[2]

Data Summary

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 1-methyl-4-nitro-1H-pyrazole | H₂, 10% Pd/C, MeOH, 70°C, 60 bar (H-Cube) | This compound | 99% | High | [2] |

| 4-nitropyrazole, various alcohols | DEAD, PPh₃ (Mitsunobu); then H₂, Pd/C (Hydrogenation) | 1-alkyl-4-aminopyrazoles | N/A | N/A | [3] |

Visualization of the Synthesis Pathway

Diagram 1: Overall Synthesis of this compound

Caption: A direct, high-yield synthesis pathway.

Alternative Synthetic Approaches

While the nitration-reduction sequence is the most common, other methods for synthesizing aminopyrazoles exist and can be adapted for the preparation of this compound.

Pathway II: Mitsunobu Reaction Followed by Reduction

This two-step approach is particularly useful when starting from 4-nitropyrazole and various alcohols to generate a library of N-alkylated 4-aminopyrazoles.[3]

-

N-Alkylation via Mitsunobu Reaction: 4-nitropyrazole can be reacted with an alcohol (in this case, methanol) under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) to afford 1-methyl-4-nitro-1H-pyrazole. This reaction is known for its mild conditions and broad substrate scope.[3]

-

Reduction of the Nitro Group: The resulting 1-methyl-4-nitro-1H-pyrazole is then reduced to the desired amine using the catalytic hydrogenation conditions described in Protocol 1.[3]

Diagram 2: Mitsunobu-Based Synthesis Workflow

Caption: A versatile two-step synthesis route.

Mechanistic Insights

The key transformation in the primary synthesis route is the reduction of the nitro group. The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is a complex, multi-step process. It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine. The palladium catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the cleavage of the N-O bonds and the formation of N-H bonds.

Conclusion

The synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. This method is characterized by its high yield, operational simplicity, and the use of readily available reagents. For cases where the N-methylated nitro-pyrazole is not directly available, a two-step sequence involving the N-alkylation of 4-nitropyrazole followed by reduction offers a versatile alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical intermediate.

References

physicochemical properties of 4-amino-1-methylpyrazole

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1-methylpyrazole

Abstract

This technical guide provides a comprehensive examination of the core (CAS No: 69843-13-6), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential for rational drug design.[1][2][3] This document details the compound's structural, physical, and spectroscopic characteristics, offering field-proven insights into its analysis and handling. It is intended to serve as a critical resource for researchers, synthetic chemists, and drug development professionals engaged in the exploration of pyrazole-based therapeutics.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antiviral properties.[2][4] 4-amino-1-methylpyrazole, a key substituted pyrazole, serves as a versatile building block for synthesizing more complex molecular architectures. The strategic placement of the amino group at the C4 position and the methyl group at the N1 position dictates its reactivity and intermolecular interaction potential, making it a valuable synthon for creating libraries of novel compounds for high-throughput screening. This guide elucidates the fundamental properties that underpin its utility and provides a framework for its empirical characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. 4-amino-1-methylpyrazole is an aromatic heterocycle with a distinct substitution pattern that gives rise to its specific chemical properties.

-

Chemical Formula: C₄H₇N₃

-

Molecular Weight: 97.12 g/mol [5]

-

CAS Number: 69843-13-6[5]

-

IUPAC Name: 1-methyl-1H-pyrazol-4-amine[6]

-

SMILES: CN1C=C(N)C=N1[6]

-

InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H33728.06 [thermofisher.com]

An In-depth Technical Guide to the Structural Characterization of 1-methyl-1H-pyrazol-4-amine

Introduction

1-methyl-1H-pyrazol-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a substituted pyrazole, it is a key component in the synthesis of a wide range of biologically active compounds.[2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmaceuticals.[2][3] The precise structural elucidation of this compound is paramount for its effective utilization in research and development, ensuring the desired stereochemistry and purity of downstream products. This guide provides a comprehensive overview of the essential analytical techniques for the definitive structural characterization of this compound, grounded in established scientific principles and methodologies.

Molecular Structure

The foundational aspect of any characterization is a clear understanding of the molecule's connectivity and stereochemistry.

References

Spectroscopic Data of 1-methyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Introduction

1-methyl-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The precise structural elucidation and confirmation of its molecular identity are paramount for any research endeavor. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by not only presenting the data but also explaining the underlying principles and experimental considerations.

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting spectroscopic data. This compound consists of a five-membered pyrazole ring with a methyl group substituted at the N1 position and an amine group at the C4 position. The numbering of the pyrazole ring begins at the nitrogen atom bearing the substituent.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3, H5 | ~7.2 - 7.5 | s | 2H |

| NH₂ | ~3.5 - 5.0 | br s | 2H |

| N-CH₃ | ~3.7 | s | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons (H3 and H5): The protons on the pyrazole ring, H3 and H5, are expected to appear as singlets in the aromatic region of the spectrum. Due to the symmetrical nature of the 4-substituted pyrazole ring with respect to these protons, they are chemically equivalent and thus resonate at a similar chemical shift, often appearing as a single peak.

-

Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other exchangeable protons in the solvent. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature.

-

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom (N1) appear as a sharp singlet. The chemical shift is in the expected region for a methyl group attached to a nitrogen atom in a heteroaromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3, C5 | ~125 - 135 |

| C4 | ~115 - 125 |

| N-CH₃ | ~35 - 45 |

Note: These are predicted chemical shift ranges and may vary.

Interpretation and Causality:

-

Ring Carbons (C3, C5, C4): The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum. C3 and C5 are expected to have similar chemical shifts due to the symmetry of the molecule. The C4 carbon, being attached to the electron-donating amine group, is expected to be shielded and appear at a slightly upfield (lower ppm) chemical shift compared to C3 and C5.

-

Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum at a characteristic chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a larger spectral width, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of all carbon nuclei.

-

A greater number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium | N-H stretch | Primary Amine (NH₂) |

| 3100-3000 | Weak | C-H stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H stretch | Aliphatic C-H (CH₃) |

| 1650-1580 | Medium | N-H bend | Primary Amine (NH₂) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyrazole ring |

| 1335-1250 | Strong | C-N stretch | Aromatic Amine |

Interpretation and Causality:

-

N-H Vibrations: The primary amine group gives rise to two characteristic vibrations: a stretching vibration in the 3400-3250 cm⁻¹ region (often appearing as two distinct bands for the symmetric and asymmetric stretches) and a bending (scissoring) vibration between 1650-1580 cm⁻¹.[1]

-

C-H Vibrations: The C-H stretching vibrations of the pyrazole ring (aromatic) and the methyl group (aliphatic) appear in their respective characteristic regions.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A strong absorption band corresponding to the C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[1]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

-

KBr Pellet (for solids): A few milligrams of the solid sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₄H₇N₃), which is approximately 97.12 g/mol .

-

Fragmentation Pattern: The fragmentation of pyrazole derivatives can be complex. Common fragmentation pathways may involve the loss of small molecules such as HCN, N₂, or radicals from the ring and substituents. A detailed analysis of the fragmentation pattern can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition:

-

The sample is introduced into the ion source.

-

The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Proposed Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to confidently identify and characterize this important heterocyclic compound. Adherence to these methodologies ensures the scientific integrity and trustworthiness of the obtained results, which is crucial for advancing research and development in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) for Researchers and Drug Development Professionals

Foreword: This document serves as a comprehensive technical guide for 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6), a heterocyclic building block of significant interest to the scientific community. As a Senior Application Scientist, the aim is to provide an in-depth understanding of this compound's chemical properties, inherent hazards, and the causality behind recommended experimental and safety protocols. This guide is structured to empower researchers, scientists, and drug development professionals with the critical knowledge required for its safe and effective utilization in pioneering research.

Core Identity and Physicochemical Landscape

This compound, also known by its synonym 4-Amino-1-methylpyrazole, is a substituted pyrazole derivative. The pyrazole ring is a prevalent scaffold in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2][3][4] The presence of both a methyl group and an amino group on the pyrazole core imparts specific reactivity and physical characteristics that are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 69843-13-6 | [5] |

| Molecular Formula | C₄H₇N₃ | [5] |

| Molecular Weight | 97.12 g/mol | [5] |

| Appearance | Reported as both liquid and solid | [6] |

| Melting Point | 47-50 °C | [7] |

| Boiling Point | 45-80 °C at 760 mmHg | [7] |

| Density | 1.141 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.556 | [7] |

| Flash Point | >110 °C | [7] |

| pKa | 3.70 ± 0.10 (Predicted) | [7] |

| InChI Key | LBGSWBJURUFGLR-UHFFFAOYSA-N | |

| SMILES | CN1C=C(N)C=N1 |

Synthesis and Rationale

The preparation of this compound is commonly achieved through the chemical reduction of a nitro-precursor, 1-methyl-4-nitropyrazole. This transformation is a cornerstone of aromatic chemistry, where a nitro group is converted to an amino group, significantly altering the electronic properties and reactivity of the molecule.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale synthesis. The choice of a catalytic hydrogenation method, such as using an H-Cube® reactor, is predicated on its efficiency, safety (by generating hydrogen in situ), and high yield.

-

Substrate Preparation: Dissolve 1-methyl-4-nitropyrazole in a suitable solvent, typically methanol, to ensure a homogenous reaction medium.

-

Reaction Setup: Introduce the methanolic solution into an H-Cube® continuous-flow hydrogenation reactor. The use of a flow reactor allows for precise control over reaction parameters.

-

Hydrogenation: The reaction is carried out under elevated hydrogen pressure (e.g., 60 bar) and temperature (e.g., 70 °C). These conditions are optimized to facilitate the catalytic reduction of the nitro group without causing degradation of the pyrazole ring.

-

Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the desired this compound.

Reactivity, Stability, and Hazard Causality

Chemical Stability and Incompatibilities

This compound is classified as air-sensitive, a property that necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8] Its primary incompatibilities lie with strong oxidizing agents, which can react exothermically with the amine functionality. It is also incompatible with strong acids and acid anhydrides, with which it can undergo vigorous acid-base or acylation reactions.[8]

Metabolic and Thermal Considerations

From a drug development perspective, the aminopyrazole moiety is a "structural alert," indicating a potential for metabolic bioactivation.[9][10] In vivo, enzymatic oxidation can lead to the formation of reactive electrophilic intermediates that may covalently bind to macromolecules, a mechanism often associated with idiosyncratic drug toxicity.

Caption: Bioactivation pathway of aminopyrazoles.

Thermally, pyrazole derivatives can undergo complex decomposition pathways. While specific data for this compound is scarce, studies on related energetic pyrazoles suggest that thermal stress can initiate ring-opening reactions and elimination of molecular nitrogen (N₂).[11][12] It is critical to assume that heating to decomposition will produce toxic and irritating fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Hazard Identification and Risk Mitigation

The primary identified hazards for this compound are significant skin and eye irritation. This is a common property of many organic amines.

Table 2: GHS Classification and Precautionary Measures

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (selected) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system to minimize exposure and ensure laboratory safety.

-

Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood to prevent inhalation of any vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. A lab coat is required to protect street clothing.

-

Respiratory Protection: Not typically required when adequate engineering controls are in place.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The container should be purged with an inert gas before sealing. Long-term storage in a freezer is recommended to maintain stability.[8]

Toxicological and Ecotoxicological Profile

A significant data gap exists for the specific toxicological properties of this compound, with acute toxicity data (LD50/LC50) being largely unavailable in the public domain.[8][13][14] This lack of data necessitates a cautious approach, treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin. The metabolism of pyrazoles can involve demethylation and conjugation, which are processes the body uses to detoxify and excrete foreign compounds.[7][15]

Similarly, there is a paucity of information regarding the ecotoxicity of this compound.[16] Therefore, releases into the environment should be strictly avoided.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill and Disposal Management

-

Spill Response: In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid creating dust. Collect the material in a sealed container for disposal.

-

Waste Disposal: All waste containing this compound must be treated as hazardous chemical waste. Disposal should be carried out by a licensed waste disposal company, in strict accordance with all applicable federal, state, and local regulations.

Applications in Scientific Research

The primary utility of this compound is as a versatile synthetic intermediate.[16] Its structural features allow for further chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. It has been utilized in the synthesis of compounds targeting a variety of biological pathways, including those involving protein kinases.[17][18]

Analytical Characterization

The purity and identity of this compound can be reliably determined using standard analytical techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for assessing purity and for quantification.

Caption: A typical workflow for the analytical characterization by RP-HPLC.

General Protocol for RP-HPLC Analysis:

-

Column: A C18 stationary phase is typically effective.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is commonly used.[19]

-

Detection: UV detection at the compound's λmax.

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Conclusion

This compound is a chemical of significant interest due to its role as a synthetic precursor in medicinal chemistry. Its handling requires a thorough understanding of its properties, in particular its air sensitivity and its potential to cause skin and eye irritation. The provided protocols and information are designed to foster a culture of safety and to ensure that its use in the laboratory is both responsible and effective. The existing data gaps in its toxicological and ecotoxicological profiles underscore the need for a precautionary approach to its handling and disposal.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 13. acute oral toxicity: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. daphnia acute toxicity: Topics by Science.gov [science.gov]

- 17. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

reactivity profile of 1-methyl-1H-pyrazol-4-amine

An In-depth Technical Guide to the Reactivity Profile of 1-methyl-1H-pyrazol-4-amine

Introduction and Significance

This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1] This scaffold is of significant interest to researchers, particularly in the field of medicinal chemistry. The pyrazole nucleus is considered a "privileged scaffold" because its derivatives are known to exhibit a wide spectrum of biological activities and are components of numerous FDA-approved drugs.[2][3] Molecules containing the pyrazole ring are used to treat a range of conditions, from cancer and inflammation to viral infections and erectile dysfunction.[2][4]

The amino-substituted pyrazoles (APs) are an especially versatile chemotype, serving as crucial building blocks for kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[5][6] The specific placement of the methyl group at the N1 position and the amine at the C4 position in this compound defines its unique electronic properties and, consequently, its chemical reactivity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, electronic character, and key chemical transformations.

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol [7] |

| CAS Number | 69843-13-6[7] |

| Appearance | Liquid |

| InChI Key | LBGSWBJURUFGLR-UHFFFAOYSA-N |

Synthesis of this compound

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole. Catalytic hydrogenation is the method of choice for this transformation, offering excellent chemoselectivity and near-quantitative yields.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazol-4-amine from 1-methyl-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview for the chemical synthesis of 1-methyl-1H-pyrazol-4-amine, a key building block in modern drug discovery, from its nitro precursor, 1-methyl-4-nitro-1H-pyrazole. The document details the strategic importance of this transformation, explores the underlying chemical principles of nitro group reduction, and presents validated experimental protocols. Emphasis is placed on catalytic hydrogenation, outlining reaction optimization, safety considerations, and comparative analysis with alternative methodologies. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering actionable insights to facilitate efficient and safe synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This allows for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with biological targets.

The amine functionality at the 4-position serves as a crucial handle for further synthetic elaboration, commonly used to introduce amide, urea, sulfonamide, and other functionalities. Notably, this scaffold is a key component in the development of kinase inhibitors for oncology and small-molecule inhibitors targeting the PD-1/PD-L1 interaction in cancer immunotherapy.[3] Given its significance, robust and scalable synthetic routes to this compound are of paramount importance.[4] The reduction of the readily available 1-methyl-4-nitro-1H-pyrazole represents the most direct and widely adopted synthetic strategy.[5]

Mechanistic Overview: The Chemistry of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reduction process involves a six-electron change and proceeds through several intermediates, including nitroso and hydroxylamine species.[6]

A variety of reducing agents can effect this transformation, each with its own advantages and limitations regarding selectivity, cost, and environmental impact.[7] Common methods include:

-

Catalytic Hydrogenation: This is often the method of choice due to its high efficiency, clean reaction profile (byproducts are typically water), and the reusability of the catalyst.[8] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[8]

-

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.[6] However, these methods often require stoichiometric amounts of the metal and can generate significant amounts of metallic waste, complicating purification and posing environmental concerns.[9]

-

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst. It can be advantageous when the use of gaseous hydrogen is not feasible.

-

Other Reducing Agents: Reagents like sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2) can also be employed, particularly when chemoselectivity is a concern.[8][10]

For the synthesis of this compound, catalytic hydrogenation is generally the preferred method due to its high yield and operational simplicity on both laboratory and industrial scales.

Experimental Protocols: Catalytic Hydrogenation of 1-methyl-4-nitro-1H-pyrazole

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-methyl-4-nitro-1H-pyrazole | ≥98% | Commercially Available | 3994-50-1 |

| Palladium on Carbon (10 wt%) | Degussa type | Commercially Available | 7440-05-3 |

| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |

| Hydrogen (H2) gas | High Purity | Gas Supplier | 1333-74-0 |

| Nitrogen (N2) gas | High Purity | Gas Supplier | 7727-37-9 |

| Celite® | --- | Commercially Available | 61790-53-2 |

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Procedure

-

Reactor Setup: A pressure-rated hydrogenation vessel is charged with 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) and methanol (250 mL).[11] A magnetic stir bar is added to the vessel.

-

Inerting the System: The vessel is sealed and the atmosphere is replaced with nitrogen by evacuating and backfilling with nitrogen gas three times.[12] This is a critical step to remove oxygen, which can form explosive mixtures with hydrogen.[13]

-

Catalyst Addition: Under a positive pressure of nitrogen, 10% palladium on carbon (0.16 g, 10 wt% of the substrate) is carefully added to the reaction mixture. The catalyst should be handled with care as it can be pyrophoric.[13]

-

Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times. The reaction vessel is then pressurized with hydrogen to 60 bar and heated to 70°C with vigorous stirring.[11]

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by carefully depressurizing the vessel, flushing with nitrogen, and withdrawing an aliquot.[14]

-

Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The atmosphere is replaced with nitrogen.[12] The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with additional methanol to ensure complete recovery of the product. The used catalyst should be kept wet to prevent ignition.[14]

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield this compound as a solid.

Expected Results

| Parameter | Value | Reference |

| Yield | ~99% | [11] |

| Purity | >98% (by NMR and LC-MS) | [11] |

| Appearance | Off-white to light brown solid |

Safety Considerations in Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure and must be conducted with strict adherence to safety protocols.[15]

-

Hydrogen Flammability: Hydrogen is a highly flammable gas that can form explosive mixtures with air.[16] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[12]

-

Pyrophoric Catalysts: Palladium on carbon, particularly after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[14] The catalyst should always be handled under an inert atmosphere and kept wet.[14]

-

Pressure Equipment: The hydrogenation vessel must be rated for the intended pressure and temperature. Regular inspection and maintenance of the equipment are essential.[12]

-

Inerting: Thoroughly purging the reaction system with an inert gas like nitrogen before introducing hydrogen is crucial to prevent the formation of an explosive atmosphere.[15]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.[16]

Alternative Synthetic Approaches

While catalytic hydrogenation is the preferred method, other reducing agents can be employed for the synthesis of this compound.

Tin(II) Chloride Reduction

Tin(II) chloride (SnCl2) in the presence of an acid is a classic method for the reduction of aromatic nitro compounds.[8]

-

Mechanism: The reduction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation.[6][17]

-

Advantages: This method is tolerant of a wide range of functional groups that might be sensitive to catalytic hydrogenation (e.g., benzylic ethers, certain halides).[9]

-

Disadvantages: The reaction requires stoichiometric amounts of the tin reagent, leading to the formation of tin-containing byproducts that can be difficult to remove.[9] The disposal of heavy metal waste is also a significant environmental concern.[9]

Caption: Overview of synthetic workflows.

Conclusion

The synthesis of this compound via the reduction of 1-methyl-4-nitro-1H-pyrazole is a critical transformation for the production of valuable pharmaceutical intermediates. Catalytic hydrogenation stands out as the most efficient, clean, and scalable method for this conversion. This guide has provided a detailed experimental protocol, along with essential safety considerations and an overview of alternative methods. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently and safely produce this important building block for their discovery and development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-nitro-1H-pyrazole [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. njhjchem.com [njhjchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 16. weihaicm.com [weihaicm.com]

- 17. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery and development. First described by Ludwig Knorr in 1883, this versatile chemical entity has since been incorporated into a vast array of molecules demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets, making it a cornerstone of modern medicinal chemistry.

From blockbuster anti-inflammatory drugs to potent anticancer agents and crucial agrochemicals, pyrazole derivatives have proven their therapeutic and commercial value. This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their function. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical class.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammatory conditions by offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal risks due to their simultaneous inhibition of the COX-1 enzyme.

Mechanism of Action: The Case of Celecoxib

Celecoxib (Celebrex®) is a quintessential example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor. The mechanism hinges on blocking the synthesis of prostaglandins, key mediators of pain and inflammation.

-

The Arachidonic Acid Cascade: In response to inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane.

-

COX Isoforms: Cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin precursors. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function. In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation.

-

Selective Inhibition: Celecoxib's structure, particularly its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of the COX-2 enzyme, which is larger and more flexible than the COX-1 active site. This selective binding prevents the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.

An In-depth Technical Guide to 1-methyl-1H-pyrazol-4-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazol-4-amine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its fundamental physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on its role in the synthesis of bioactive molecules.

Core Molecular Attributes

This compound, also known as 4-amino-1-methylpyrazole, is a substituted pyrazole with the chemical formula C₄H₇N₃.[1] Its molecular structure features a five-membered aromatic pyrazole ring with a methyl group at the N1 position and an amine group at the C4 position. This arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable synthon in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| CAS Number | 69843-13-6 | [2] |

| Appearance | Liquid | |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amino-1-methylpyrazole | [2] |

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole.[3] This reaction proceeds with high efficiency and selectivity, providing a clean route to the desired amine.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from a suitable pyrazole precursor, followed by nitration and subsequent reduction.

References

A Technical Guide to the Organic Solvent Solubility of 1-methyl-1H-pyrazol-4-amine for Pharmaceutical and Chemical Development

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 1-methyl-1H-pyrazol-4-amine in organic solvents. As a pivotal heterocyclic building block in medicinal chemistry and materials science, a thorough grasp of its solubility is a prerequisite for efficient process development, from reaction optimization and purification to formulation and screening.[1][2] While specific quantitative solubility data is not broadly published, this document outlines the underlying physicochemical principles governing its solubility and presents a detailed, field-proven experimental protocol for its precise determination. We provide the theoretical basis for predicting solubility trends and a practical, step-by-step methodology for generating reliable data, enabling researchers to make informed decisions in their work.

Introduction: The Significance of this compound

This compound (CAS: 69843-13-6, Molecular Formula: C₄H₇N₃, MW: 97.12 g/mol ) is a substituted pyrazole that serves as a critical intermediate in the synthesis of a wide array of complex molecules.[1][3][4] Its structural motif is a cornerstone in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.

Understanding the solubility of this compound is not a trivial pursuit; it is a fundamental parameter that dictates success in several key stages of research and development:

-

Reaction Chemistry: Solvent choice determines reactant concentration, reaction kinetics, and pathway selection. Poor solubility can lead to failed or incomplete reactions.

-

Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Compound Management & Screening: In drug discovery, compounds are typically stored and assayed in solution, often in DMSO.[5] Ensuring a compound remains in solution is critical for generating reliable biological data.[5][6][7]

-

Formulation Development: For final product formulation, selecting appropriate excipients and solvent systems is entirely dependent on the solubility profile of the active molecule.[5]

This guide will empower researchers to move beyond estimation and generate the robust, quantitative solubility data required for advanced scientific work.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The molecular structure of this compound provides clear indicators of its expected behavior.

Key Molecular Features:

-

Polarity: With a computed XLogP3 of -0.4, the molecule is inherently polar.[3]

-

Hydrogen Bond Donors: The primary amine (-NH₂) group is a potent hydrogen bond donor.[9]

-

Hydrogen Bond Acceptors: The lone pair of electrons on the amine nitrogen, as well as the two nitrogen atoms within the pyrazole ring, act as hydrogen bond acceptors.[8][9]

Predicted Solubility Trends:

Based on these features, we can establish a strong hypothesis for its solubility profile:

-

High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol, isopropanol). These solvents can participate in extensive hydrogen bonding with both the amine group and the pyrazole nitrogens.

-

Good to High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone). These solvents can act as hydrogen bond acceptors, interacting favorably with the amine protons. Structurally similar pyrazoles are known to be soluble in DMSO and methanol.[10]

-

Moderate Solubility Expected: In solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low to Insoluble Expected: In nonpolar solvents (e.g., hexane, toluene, diethyl ether). The significant energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with nonpolar solvents.[8]

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive, quantitative data, a thermodynamic solubility assay is the industry standard.[5][6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5] The following protocol is adapted from the principles of the OECD Guideline 105 (Shake-Flask Method) and modern high-throughput techniques.[11][12][13][14]

Principle

An excess amount of solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature until the dissolution process reaches equilibrium (i.e., the concentration of the dissolved solute becomes constant). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the resulting saturated solution (the supernatant) is determined using a suitable analytical method, typically HPLC-UV or LC-MS.[6][13]

Required Materials & Equipment

-

This compound (solid, ≥98% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker or vial rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

HPLC-UV or LC-MS system for analysis

Step-by-Step Methodology

-

Preparation of Test Vials:

-

Rationale: To ensure an excess of solid material is present to achieve saturation. A 2-5 mg excess is typically sufficient for most organic solvents.

-

Action: Accurately weigh approximately 2-5 mg of this compound directly into a glass vial. Record the exact mass. Prepare one vial for each solvent to be tested.

-

-

Solvent Addition:

-

Rationale: To create the slurry and begin the dissolution process. A precise volume is critical for the final concentration calculation.

-

Action: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Cap the vials tightly.

-

-

Equilibration:

-

Rationale: To allow the system to reach thermodynamic equilibrium. For many compounds, 24 hours is sufficient, but shorter times (4h) can be checked to assess the rate of dissolution.[14] Constant, gentle agitation ensures the entire surface area of the solid is exposed to the solvent.

-

Action: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours.[14]

-

-

Phase Separation:

-

Rationale: To cleanly separate the saturated liquid phase from the undissolved solid without causing precipitation or further dissolution.

-

Action: Remove the vials from the shaker. Separate the phases using one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible (e.g., PTFE for organic solvents) 0.22 µm syringe filter into a clean analysis vial.

-

-

-

Preparation for Analysis:

-

Rationale: To bring the sample concentration into the linear range of the analytical detector.

-

Action: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent used for the test. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary. Record the dilution factor accurately.

-

-

Quantitative Analysis (HPLC-UV):

-

Rationale: To accurately measure the concentration of the dissolved compound by comparing the analytical response to a standard curve.

-

Action:

-

Prepare a set of calibration standards of known concentrations of this compound in the test solvent.

-

Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Analyze the diluted sample(s).

-

Calculate the concentration in the diluted sample using the standard curve equation.

-

Multiply the result by the dilution factor to determine the final solubility value. Report results in both mg/mL and µM.

-

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the experimental protocol should be compiled into a clear, structured format to facilitate comparison and analysis.

Table 1: Experimental Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index¹ | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (µM) |

| Polar Protic | Methanol | 5.1 | e.g., Freely Soluble | Experimental Data | Experimental Data |

| Ethanol | 4.3 | e.g., Soluble | Experimental Data | Experimental Data | |

| Polar Aprotic | DMSO | 7.2 | e.g., Freely Soluble | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | e.g., Soluble | Experimental Data | Experimental Data | |

| Acetone | 5.1 | e.g., Sparingly Soluble | Experimental Data | Experimental Data | |

| Intermediate | Dichloromethane | 3.1 | e.g., Slightly Soluble | Experimental Data | Experimental Data |

| Nonpolar | Toluene | 2.4 | e.g., Very Slightly Soluble | Experimental Data | Experimental Data |

| n-Hexane | 0.1 | e.g., Insoluble | Experimental Data | Experimental Data |

¹Snyder polarity index is a commonly used measure. Qualitative terms (e.g., Freely Soluble >100 mg/mL, Soluble 10-100 mg/mL, etc.) should be defined by the user's institutional standards.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. evotec.com [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. lookchem.com [lookchem.com]

- 11. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 1-methyl-1H-pyrazol-4-amine in the Synthesis of a Potent CDK2 Inhibitor

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form crucial interactions with biological targets.[1][2] This five-membered aromatic heterocycle is a key component in numerous FDA-approved drugs, particularly in the realm of oncology. Its utility is prominently displayed in the design of protein kinase inhibitors, where the pyrazole moiety can act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic properties.[3][4] Kinase dysregulation is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a primary focus of modern drug discovery.[1][5] Several successful kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in this therapeutic area.[1][2]

1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block, offering a strategic point for molecular elaboration.[6][7] Its primary amine provides a nucleophilic handle for the construction of more complex molecules. This application note will provide a detailed experimental protocol for the use of this compound in the synthesis of a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine .[1][2] This compound has demonstrated significant potential in cancer research, and its synthesis serves as an excellent practical example of the application of this compound in a drug discovery context.[1][2]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and safe experimentation.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | [7][8] |

| Molecular Weight | 97.12 g/mol | [7][8] |

| Appearance | Liquid | |

| CAS Number | 69843-13-6 | [7] |

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][5]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][5]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[1][2][5]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Application: Synthesis of a Potent CDK2 Inhibitor

This section provides a detailed, two-step protocol for the synthesis of 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine , a potent CDK2 inhibitor.[1][2] The synthesis involves an initial Suzuki coupling followed by a Buchwald-Hartwig amination.

Overall Synthetic Scheme

Caption: Synthetic workflow for the CDK2 inhibitor.

Experimental Protocols

Part 1: Synthesis of 5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (Intermediate)

This initial step involves a Suzuki coupling reaction to form the C-C bond between the pyrazole and pyrimidine rings.

Materials and Equipment:

-

(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

-

5-fluoro-2,4-dichloropyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·DCM)

-

Potassium carbonate (K₂CO₃)

-

1,4-dioxane

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a round-bottom flask, add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), 5-fluoro-2,4-dichloropyrimidine (1.0 eq), PdCl₂(dppf)·DCM (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a 7:3:4 mixture of 1,4-dioxane, ethanol, and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Expected Results:

-

Yield: 59-69%[1]

-

Appearance: White to off-white solid.

-

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Final Product)

The final step is a Buchwald-Hartwig amination to form the C-N bond between the pyrimidine intermediate and 1H-pyrazol-4-amine.

Materials and Equipment:

-

5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (from Part 1)

-

1H-pyrazol-4-amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-dioxane (anhydrous)

-

Microwave reactor vials

-

Microwave synthesizer

-

Magnetic stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine the intermediate from Part 1 (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

-

Inert Atmosphere: Seal the vial and purge with an inert gas.

-

Microwave Reaction: Place the vial in the microwave synthesizer and irradiate at 140 °C for 1 hour with stirring.[1]

-

Work-up: After the reaction is complete and the vial has cooled, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final product.

Expected Results:

-

Yield: 13-28%[1]

-

Appearance: Solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Caption: General experimental workflow.

Mechanism Spotlight: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the 2-chloropyrimidine intermediate).

-

Amine Coordination and Deprotonation: The amine (1H-pyrazol-4-amine) coordinates to the palladium center, followed by deprotonation by the base (cesium carbonate) to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl product.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound serves as a critical building block in the synthesis of complex, biologically active molecules. The detailed protocol provided herein for the synthesis of a potent CDK2 inhibitor exemplifies its utility in modern drug discovery. By leveraging powerful cross-coupling methodologies such as the Suzuki and Buchwald-Hartwig reactions, researchers can efficiently incorporate the pyrazole scaffold to generate novel compounds with significant therapeutic potential. Adherence to the outlined procedures and safety precautions will enable the successful and safe application of this compound in the research laboratory.

References

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 1-methyl-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Methyl-1H-pyrazol-4-amine Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[3] The pyrazole ring is aromatic, planar, and capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[4] Within this important class of heterocycles, This compound has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.